![molecular formula C22H19ClN4O2S B6075210 5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)
5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazine ring, a chlorophenyl group, and a sulfonamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Phthalazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the phthalazine derivative with 4-chloroaniline, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sulfonamide Formation: The final step involves the reaction of the intermediate with N,2-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.
Cell Signaling: Studied for its effects on cellular signaling pathways.
Medicine
Drug Development: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Diagnostics: Used in the development of diagnostic agents.
Industry
Polymer Production: Utilized in the synthesis of specialty polymers.
作用机制
The compound exerts its effects through various mechanisms, depending on the application:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.
Signal Modulation: Interacts with cellular receptors, altering signal transduction pathways.
Cytotoxicity: Induces cell death in cancer cells through apoptosis or necrosis.
相似化合物的比较
Similar Compounds
- **5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
- **2,5-bis(4-chlorophenylamino)terephthalic acid
Uniqueness
Structural Features: The presence of both a phthalazine ring and a sulfonamide group makes it unique.
Reactivity: Exhibits distinct reactivity patterns compared to similar compounds.
Applications: Broader range of applications in various scientific fields.
属性
IUPAC Name |
5-[4-(4-chloroanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-7-8-15(13-20(14)30(28,29)24-2)21-18-5-3-4-6-19(18)22(27-26-21)25-17-11-9-16(23)10-12-17/h3-13,24H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUNOQUFTOUPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6075130.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)
![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
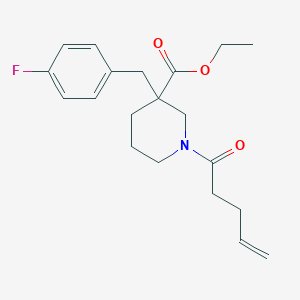
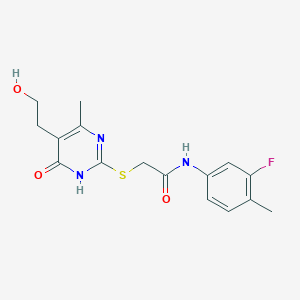
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)
![6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)
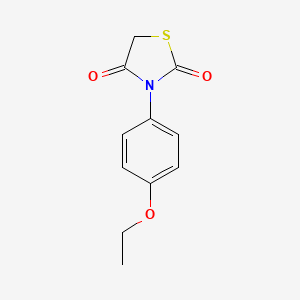
![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
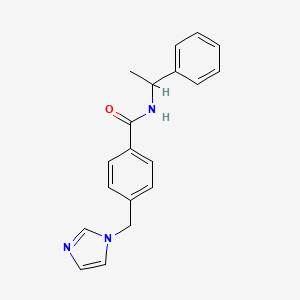
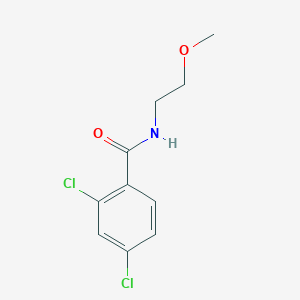
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
